Arnt protein
Description
The Aryl Hydrocarbon Receptor Nuclear Translocator (Arnt) is a member of the basic helix-loop-helix Per-Arnt-Sim (bHLH-PAS) family of transcription factors. Structurally, Arnt contains a bHLH domain for DNA binding, two PAS domains (PAS-A and PAS-B) for dimerization and cofactor interactions, and a transactivation domain . Arnt serves as a universal binding partner for multiple proteins, including the Aryl Hydrocarbon Receptor (AhR) in xenobiotic metabolism and Hypoxia-Inducible Factor 1α (HIF-1α) in hypoxia response . Unlike HIF-1α, Arnt lacks an oxygen-dependent degradation (ODD) domain, making it constitutively expressed under normoxic conditions in most tissues . However, recent studies challenge this paradigm, demonstrating hypoxia-inducible Arnt expression in certain cancer cells, suggesting context-dependent regulation .
Properties
CAS No. |
138391-32-9 |
|---|---|
Molecular Formula |
C10H8O2S |
Synonyms |
Arnt protein |
Origin of Product |
United States |
Comparison with Similar Compounds
Arnt vs. Arnt2
Structural Similarities :
- Arnt2 shares 81% amino acid similarity with Arnt in the bHLH and PAS domains .
- Both form heterodimers with HIF-α subunits to regulate hypoxia-responsive genes.
Functional Differences :
Table 1: Key Differences Between Arnt and Arnt2
| Feature | Arnt | Arnt2 |
|---|---|---|
| Tissue Expression | Ubiquitous | Brain, Kidney |
| Hypoxia Response | Constitutive (mostly) | Neuron-specific |
| PAS Domain Function | Stabilizes AhR/HIF complexes | Similar dimerization |
| Knockout Phenotype | Embryonic lethal | Viable but neurological defects |
Arnt vs. BMAL1
Structural Homology :
Functional Divergence :
Table 2: DNA Binding Affinities of Arnt Complexes
| Complex | Target DNA | KD (nM) | Stability Notes |
|---|---|---|---|
| DR/Arnt heterodimer | XRE | 0.4 | PAS-A stabilizes complex |
| HIF-1α/Arnt heterodimer | HRE | ~50 | PAS-A enhances affinity |
| Arnt homodimer | E-box | 45 | PAS domains have minimal effect |
Arnt vs. HIF-1α
Regulatory Mechanisms :
Functional Synergy :
Arnt vs. AhR
Interaction Dynamics :
Pathway Cross-Regulation :
Other Isoforms: ARNT3 (BMAL1) and ARNT4 (BMAL2)
- BMAL1/2 : These isoforms regulate circadian rhythms and share PAS domain architecture with Arnt but diverge in partner specificity (e.g., CLOCK vs. HIF-1α) .
- Developmental Roles: Arnt knockout is embryonically lethal, while BMAL1/2 deficiencies affect circadian rhythms without severe developmental defects .
Regulatory and Functional Insights
Hypoxia-Inducibility Controversy
While Arnt is traditionally viewed as constitutively expressed, hypoxia-induced Arnt upregulation occurs in specific contexts:
Contradictory Evidence :
Structural Determinants of DNA Binding
- PAS-A Domain : Swapping Arnt’s PAS-A into the dioxin receptor (DR) reduces DNA binding affinity 20-fold, underscoring domain-specific roles in complex stability .
- Protease Sensitivity: Chimeric Arnt proteins with non-native PAS domains show accelerated degradation, highlighting PAS-dependent structural integrity .
Clinical and Evolutionary Perspectives
- Genetic Variants : Sheep ARNT SNPs (e.g., G>C missense mutation) correlate with muscle growth traits, suggesting species-specific functional adaptations .
- Therapeutic Targeting : Small molecules targeting Arnt’s PAS-B domain (e.g., disrupting TACC3 interactions) are under exploration for cancer therapy .
Q & A
Q. How can researchers address low reproducibility in studies of Arnt’s nuclear translocation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
